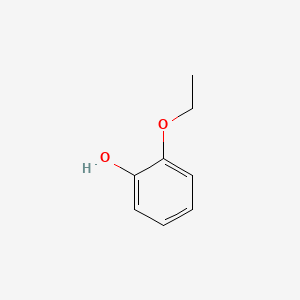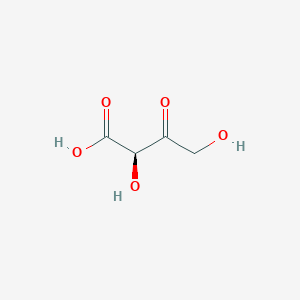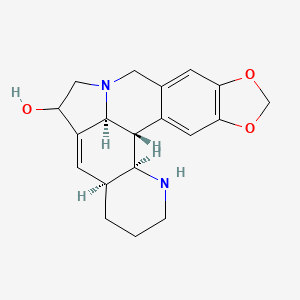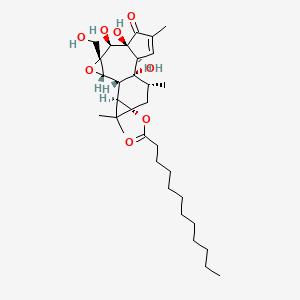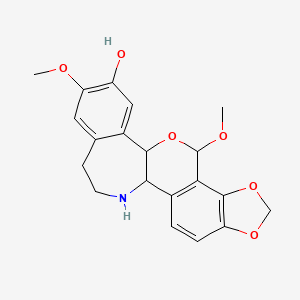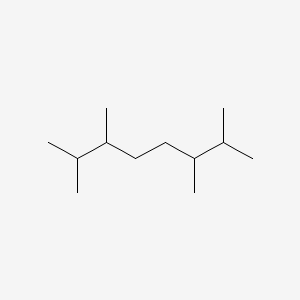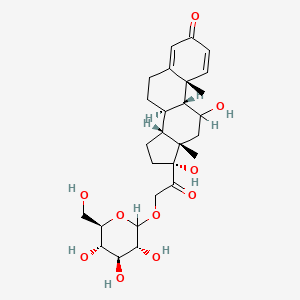
Prednisolone 21-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone 21-glucoside is a glucocorticoid derivative of prednisolone, a synthetic corticosteroid. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its ability to modulate immune responses and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone 21-glucoside typically involves the glucosylation of prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer glucose from a donor molecule to prednisolone. Chemical methods may involve the use of glucosyl donors such as glucose pentaacetate in the presence of catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis. The process begins with the extraction of prednisolone, followed by its glucosylation using optimized reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Prednisolone 21-glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
Prednisolone 21-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucocorticoid metabolism and glucosylation reactions.
Biology: Researchers use it to investigate the effects of glucocorticoids on cellular processes and immune responses.
Medicine: It is explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: this compound is used in the development of new drug formulations and delivery systems.
Mechanism of Action
Prednisolone 21-glucoside exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modulate gene transcription. The compound upregulates the expression of anti-inflammatory proteins and represses pro-inflammatory proteins, leading to reduced inflammation and immune suppression .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound of prednisolone 21-glucoside, known for its potent anti-inflammatory effects.
Prednisone: A precursor to prednisolone, commonly used in the treatment of various inflammatory conditions.
Methylprednisolone: A synthetic glucocorticoid with similar properties but different pharmacokinetics.
Uniqueness
This compound is unique due to its glucosylated structure, which may enhance its solubility and bioavailability compared to its parent compound. This modification can potentially improve its therapeutic efficacy and reduce side effects.
Properties
Molecular Formula |
C27H38O10 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(8R,9R,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H38O10/c1-25-7-5-14(29)9-13(25)3-4-15-16-6-8-27(35,26(16,2)10-17(30)20(15)25)19(31)12-36-24-23(34)22(33)21(32)18(11-28)37-24/h5,7,9,15-18,20-24,28,30,32-35H,3-4,6,8,10-12H2,1-2H3/t15-,16-,17?,18-,20+,21-,22+,23-,24?,25+,26+,27+/m1/s1 |
InChI Key |
NGBXJGQRGMDPJB-DIHATNQGSA-N |
Isomeric SMILES |
C[C@]12CC([C@@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)CO)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Synonyms |
prednisolone 21 beta-D-glucoside prednisolone 21-glucoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


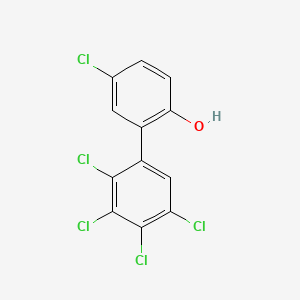
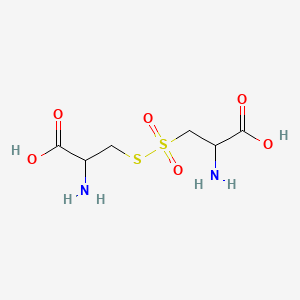
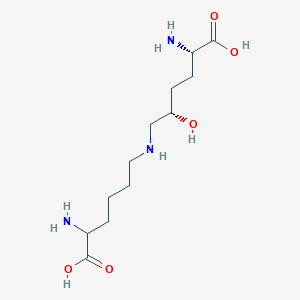
![(2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1204881.png)

